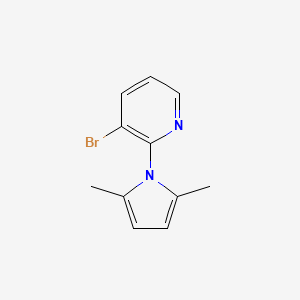

3-Bromo-2-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine

描述

Historical Context and Discovery

The compound 3-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine (CAS: 1021910-58-6) emerged as a subject of interest in the early 21st century, driven by advancements in heterocyclic chemistry and pharmaceutical research. While its exact discovery timeline remains undocumented in public literature, its synthesis and characterization gained prominence through patents and industrial applications. For instance, methods for synthesizing structurally related pyrrole-pyridine hybrids, such as those described in a 2015 patent for 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol derivatives, laid foundational techniques for analogous compounds. The compound’s first documented synthesis likely involved palladium-catalyzed coupling or bromination of preformed pyrrole-pyridine frameworks, reflecting trends in modular heterocyclic assembly.

Chemical Classification and Nomenclature

This compound belongs to the class of fused heterocyclic compounds, integrating a pyridine core with a substituted pyrrole ring. Its systematic IUPAC name derives from the pyridine backbone substituted at the 2-position by a 2,5-dimethylpyrrole group and at the 3-position by a bromine atom. Key molecular characteristics include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁BrN₂ |

| Molecular Weight | 251.12 g/mol |

| CAS Registry Number | 1021910-58-6 |

| Structural Features | Pyrrole-pyridine fusion, bromine substituent, methyl groups |

The compound’s structure was confirmed via nuclear magnetic resonance (NMR) and mass spectrometry, with spectral data aligning with its expected electronic and steric properties.

Significance in Heterocyclic Chemistry

This compound exemplifies the strategic fusion of electron-rich pyrrole and electron-deficient pyridine systems, a combination that enhances reactivity and functional versatility. Pyrrole-pyridine hybrids are pivotal in medicinal chemistry due to their ability to interact with biological targets via π-π stacking, hydrogen bonding, and hydrophobic interactions. For example, pyrrolopyridines are recognized as core scaffolds in kinase inhibitors, such as the JAK2 inhibitor BMS-911543, where similar frameworks enable selective binding to enzymatic active sites. The bromine atom at the 3-position further augments its utility as a synthetic intermediate, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization.

Research Scope and Objectives

Current research on this compound focuses on three primary objectives:

- Synthetic Optimization : Developing high-yield, scalable methodologies for its production, such as one-pot multicomponent reactions or transition-metal-catalyzed functionalizations.

- Pharmaceutical Applications : Exploring its role as a building block for bioactive molecules, particularly in oncology and immunology. For instance, pyrrolopyridine derivatives have shown promise as JAK1/2 inhibitors and antiviral agents.

- Material Science : Investigating its electronic properties for use in organic semiconductors or ligands for catalytic systems, leveraging the conjugated π-system and halogen substituent.

Ongoing studies aim to elucidate structure-activity relationships (SARs) and expand its utility in interdisciplinary contexts, underscoring its importance in modern synthetic chemistry.

属性

IUPAC Name |

3-bromo-2-(2,5-dimethylpyrrol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c1-8-5-6-9(2)14(8)11-10(12)4-3-7-13-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADHFLDUJLSDPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=CC=N2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy Overview

The synthesis of 3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine generally involves:

- Preparation of the pyridine core substituted at the 3-position with bromine.

- Attachment of the 2,5-dimethylpyrrole unit at the 2-position of the pyridine ring.

- Selective bromination and coupling reactions to install the bromine substituent and pyrrole moiety.

This strategy often relies on palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) and controlled bromination steps.

Preparation of the Pyridine Core with Bromine at the 3-Position

A well-documented approach to synthesize 3-bromopyridine derivatives involves multi-step reactions starting from substituted aminopyridines or nitropyridines, followed by bromination and functional group transformations.

Key Method (Adapted from CN104945313A patent for 2-methyl-3-bromopyridine):

| Step | Reaction Description | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Condensation of diethyl malonate with 2-chloro-3-nitropyridine in toluene, followed by acidic decarboxylation to yield 2-methyl-3-nitropyridine | 90-120 °C, acidic reflux | 95 |

| 2 | Catalytic hydrogenation of 2-methyl-3-nitropyridine using Pd/C in methanol to produce 2-methyl-3-aminopyridine | 20-40 °C, 0.5 MPa H2 pressure | High (not specified) |

| 3 | Diazotization and bromination of 2-methyl-3-aminopyridine salt with bromine and sodium nitrite at -10 to 0 °C, followed by pH adjustment and extraction to yield 2-methyl-3-bromopyridine | -10 to 0 °C, NaNO2 aqueous solution, alkaline pH | 95 |

This method provides a high yield and is suitable for industrial scale production due to mild conditions and simple workup.

Synthesis of the 2,5-Dimethylpyrrole Substituent

The 2,5-dimethylpyrrole moiety is typically prepared separately or commercially available and then attached to the pyridine ring. Pyrrole derivatives can be synthesized via:

- Multi-step procedures starting from 1-methyl-1H-pyrrole involving stannylation and Stille coupling with substituted bromonitroarenes, followed by reduction and functional group modifications.

- Direct condensation reactions involving amidrazones and maleic anhydride derivatives to form pyrrole-2,5-dione intermediates, which can be further modified.

Coupling of Pyrrole to the Pyridine Ring

The attachment of the pyrrole moiety to the pyridine ring at the 2-position is commonly achieved by palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Suzuki Coupling: 3-bromo-2-substituted pyridine derivatives react with boronic acid derivatives of 2,5-dimethylpyrrole under Pd catalyst, potassium carbonate base, in dioxane/water mixture at 80 °C to reflux for 1–16 hours.

Stille Coupling: 2,5-bis(tri-n-butylstannyl)-1-methyl-1H-pyrrole reacts with bromopyridine derivatives in the presence of tetrakis(triphenylphosphine)palladium catalyst under reflux conditions to form the coupled product.

Selective Bromination of the Pyrrole Ring

For the synthesis of brominated pyrrole derivatives, selective bromination at the 3-position of the pyrrole ring is carried out using:

化学反应分析

Types of Reactions: 3-Bromo-2-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Nucleophiles: For substitution reactions.

Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives[4][4].

科学研究应用

Chemical Synthesis

Building Block for Heterocycles:

The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Reactivity:

3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine can undergo several types of reactions:

- Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols.

- Oxidation and Reduction Reactions: It can be oxidized to form N-oxides or reduced to produce dihydropyridine derivatives.

Biological Applications

Ligand in Biochemical Assays:

This compound has been investigated for its potential as a ligand in biochemical assays. Its ability to bind to specific enzymes or receptors makes it a candidate for studying molecular interactions in biological systems.

Pharmacological Properties:

Research has explored its potential antimicrobial and anticancer activities. The compound may interact with biological targets, modulating their activity and offering therapeutic benefits .

Medicinal Chemistry

Antiviral and Anticancer Activities:

Recent studies have highlighted the antiviral potential of pyridine derivatives similar to this compound. For example:

- Evaluation Against Viruses: Compounds with structural similarities have shown significant antiviral activity against pathogens such as H5N1 and SARS-CoV-2.

| Compound | Virus Target | IC50 (μM) | Inhibition (%) |

|---|---|---|---|

| 8h | H5N1 | 0.5 | 93 |

| 8f | SARS-CoV-2 | 10.520 | Not specified |

Mechanism of Action:

The anticancer properties are often linked to mechanisms that interfere with DNA replication or modulate signaling pathways related to cell proliferation and apoptosis.

Industrial Applications

Development of Novel Materials:

In industry, this compound is used in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Case Study 1: Antiviral Activity

A study evaluated the antiviral efficacy of pyridine derivatives against H5N1 and SARS-CoV-2 viruses. The findings indicated that compounds similar to this compound exhibited significant inhibition at low concentrations.

Case Study 2: Anticancer Properties

Research on pyrrole derivatives demonstrated selective toxicity towards various cancer cell lines. The mechanism involved was primarily through interference with DNA replication processes.

作用机制

The mechanism of action of 3-Bromo-2-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Structural Isomers and Positional Analogs

Key structural isomers differ in the positions of the bromine and pyrrole groups on the pyridine ring, leading to distinct electronic and steric profiles:

Key Observations :

Derivatives with Additional Substituents

Adding functional groups to the core structure modifies reactivity and applications:

Key Observations :

- The benzyloxy derivative’s increased molecular weight (357.26 vs. 265.15) improves membrane permeability, making it suitable for biological studies .

- Fluorine substitution (e.g., in 3-bromo-2-fluoro analogs) enhances metabolic stability in drug candidates .

Pyrrolopyridine-Based Brominated Compounds

Pyrrolo[2,3-b]pyridine derivatives share functional motifs but have a fused bicyclic core:

Key Observations :

- The fused pyrrolopyridine core increases planarity, enhancing π-π stacking in biological targets .

- Ethynyl groups enable further conjugation (e.g., click chemistry), contrasting with the target compound’s simpler pyridine scaffold.

Commercial Availability and Purity Specifications

Commercial suppliers offer analogs with varying purity and pricing:

*Price varies with quantity (1 g to 25 g).

生物活性

3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine (CAS: 1021910-58-6) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 251.13 g/mol. The compound features a pyridine ring substituted with a bromine atom and a pyrrole moiety, which contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial, antiviral, and anticancer agent.

Antibacterial Activity

Recent studies have demonstrated that pyrrole derivatives exhibit significant antibacterial properties. For instance, derivatives similar to this compound showed Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . The specific activity of this compound against various bacterial strains remains to be fully elucidated.

Antiviral Activity

Research has indicated that nitrogen heterocycles like this compound may have antiviral properties. Studies on related compounds have shown promising results against viruses such as herpes simplex virus type 1 (HSV-1), with efficacy measured by reductions in plaque formation . The exact mechanism through which this compound exerts antiviral effects requires further investigation.

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Research on similar pyrrole derivatives has indicated their ability to inhibit key enzymes involved in cancer cell proliferation . For example, WEE1 kinase inhibitors derived from pyrrole structures have shown significant anticancer effects by disrupting cell cycle regulation .

Case Studies and Research Findings

While the precise mechanisms by which this compound exerts its biological effects are still being explored, several hypotheses can be drawn from related compounds:

- Antibacterial Mechanism : The interaction of the compound with bacterial cell membranes or inhibition of essential metabolic pathways may play a role in its antibacterial activity.

- Antiviral Mechanism : Potential inhibition of viral replication through interference with viral enzymes or host cell pathways has been suggested.

- Anticancer Mechanism : As a WEE1 inhibitor, the compound may induce cell cycle arrest in cancer cells by preventing the phosphorylation of cyclin-dependent kinases (CDKs), leading to apoptosis.

常见问题

Q. What are the optimal synthetic routes for preparing 3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine?

The compound can be synthesized via the Paal-Knorr reaction , where 2-aminopyridine reacts with 2,5-hexadione in the presence of MgI₂ etherate (3 mol%) to form the pyrrol-1-yl-pyridine core. Subsequent bromination at the pyridine ring using brominating agents like N-bromosuccinimide (NBS) under controlled conditions introduces the bromine substituent. This method yields ~92% efficiency for analogous structures .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

- ¹H NMR : Peaks at δ 6.91–8.52 ppm confirm aromatic protons from the pyridine and pyrrole rings.

- ¹³C NMR : Signals between 120–150 ppm validate sp² carbons.

- Mass Spectrometry : A molecular ion peak at m/z ≈ 265 (M⁺) confirms the molecular formula (C₁₁H₁₀BrN₂). Cross-referencing with synthetic intermediates (e.g., 3-bromo-5-(bromomethyl)pyridine) ensures purity .

Q. What crystallization strategies are effective for X-ray diffraction analysis of this compound?

Use slow evaporation in a 1:1 dichloromethane/hexane mixture to grow single crystals. Refinement with SHELXL (via full-matrix least-squares on F²) resolves structural parameters like bond lengths (C–Br: ~1.89 Å) and torsion angles. SHELX’s robust handling of twinned data ensures high-resolution refinement .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The bromine at the pyridine’s 3-position acts as a directing group , enabling selective coupling with arylboronic acids. Computational studies (DFT) show that the electron-withdrawing bromine lowers the LUMO energy at the adjacent carbon, favoring oxidative addition with Pd(0) catalysts. Optimize using Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O (80°C, 12 h) for >85% yield .

Q. What computational methods predict the electronic effects of the 2,5-dimethylpyrrole moiety?

Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets calculates frontier molecular orbitals (HOMO-LUMO gap ≈ 4.2 eV), revealing the pyrrole’s electron-donating effect. Natural Bond Orbital (NBO) analysis quantifies hyperconjugation between the pyrrole’s nitrogen lone pair and pyridine’s π-system, stabilizing the structure .

Q. How can intermolecular interactions in the crystal lattice affect solubility and bioavailability?

X-ray data (via SHELXL ) show C–H···π interactions between pyrrole methyl groups and adjacent pyridine rings, forming a rigid lattice. To enhance solubility for pharmacological studies, introduce PEGylated derivatives or co-crystallize with cyclodextrins, disrupting these interactions .

Q. What strategies resolve contradictions in biological activity data across in vitro vs. in vivo models?

Discrepancies often arise from metabolic instability. Use LC-MS/MS to track metabolite formation (e.g., debromination). Improve stability via deuterium incorporation at vulnerable C–H bonds or by substituting bromine with a trifluoromethyl group, as seen in fluorinated analogs .

Methodological Notes

- Statistical Validation : For reproducibility, report reaction yields as mean ± SD (n=3) and use ANOVA for biological activity comparisons.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。